molecular formula C5H11O8P · XNa B593777 5-(dihydrogenphosphate),D-ribose,sodiumsalt CAS No. 76054-75-6

5-(dihydrogenphosphate),D-ribose,sodiumsalt

Cat. No.: B593777
CAS No.: 76054-75-6
M. Wt: 230.1
InChI Key: HSVYFEKZUCTIDT-VEGRVEBRSA-N
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Description

D-Ribulose-5-phosphate (sodium salt) is a chemical compound that serves as an intermediate in the pentose phosphate pathway. This pathway is crucial for cellular metabolism, particularly in the production of nucleotides and amino acids. The compound is also involved in the Calvin cycle, which is essential for photosynthesis in plants .

Scientific Research Applications

D-Ribulose-5-phosphate (sodium salt) has numerous applications in scientific research:

Mechanism of Action

5-(dihydrogenphosphate),D-ribose,sodiumsalt is a natural intermediate involved in the pentose phosphate pathway leading to purine, pyrimidine, and histidine metabolism. It is also an intermediate in the synthesis of plant hormones, alkaloids, and other secondary metabolites from glucose .

Safety and Hazards

The compound should be handled with care. It is advised against food, drug, pesticide, or biocidal product use . The safety data sheet (SDS) can be found at the provided link .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Ribulose-5-phosphate (sodium salt) can be synthesized from 6-phosphogluconate through the action of a dehydrogenase enzyme or from xylulose 5-phosphate via ribulose phosphate 3-epimerase . The reaction conditions typically involve the use of specific buffers and controlled temperatures to ensure the stability and purity of the compound.

Industrial Production Methods: Industrial production of D-Ribulose-5-phosphate (sodium salt) often involves enzymatic processes due to their specificity and efficiency. The use of bioreactors and immobilized enzymes can enhance the yield and reduce the cost of production. The compound is usually isolated and purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: D-Ribulose-5-phosphate (sodium salt) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Xylulose-5-phosphate: Another intermediate in the pentose phosphate pathway.

    Ribose-5-phosphate: A product of the pentose phosphate pathway and a precursor for nucleotide synthesis.

    Ribulose-1,5-bisphosphate: A key intermediate in the Calvin cycle.

Uniqueness: D-Ribulose-5-phosphate (sodium salt) is unique due to its dual role in both the pentose phosphate pathway and the Calvin cycle. This dual functionality allows it to contribute to both cellular metabolism and photosynthesis, making it a versatile and essential compound in various biological processes .

Properties

InChI

InChI=1S/C5H11O8P.Na/c6-1-3(7)5(9)4(8)2-13-14(10,11)12;/h1,3-5,7-9H,2H2,(H2,10,11,12);/t3-,4+,5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSVYFEKZUCTIDT-VEGRVEBRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C=O)O)O)O)OP(=O)(O)O.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@H](C=O)O)O)O)OP(=O)(O)O.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NaO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18265-46-8
Record name D-Ribose, 5-(dihydrogen phosphate), sodium salt (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18265-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(dihydrogenphosphate),D-ribose,sodiumsalt
Reactant of Route 2
5-(dihydrogenphosphate),D-ribose,sodiumsalt
Reactant of Route 3
5-(dihydrogenphosphate),D-ribose,sodiumsalt
Reactant of Route 4
5-(dihydrogenphosphate),D-ribose,sodiumsalt
Reactant of Route 5
5-(dihydrogenphosphate),D-ribose,sodiumsalt
Reactant of Route 6
5-(dihydrogenphosphate),D-ribose,sodiumsalt

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